Cetrorelix

Assisted Reproductive Technology GnRH Antagonist LH surge

Choose Cetrorelix over other GnRH antagonists for its clinically validated safety and efficacy advantages. Evidence from a 2025 cohort study (n>9,400) and a 2001 meta-analysis demonstrates a significantly lower incidence of ovarian hyperstimulation syndrome (OHSS) compared to Ganirelix and long agonist protocols. Cetrorelix also promotes a 6.1% absolute increase in receptive (Type A) endometrium, directly supporting implantation success. For workflow efficiency, the single-dose 3 mg regimen provides 4-day LH suppression with fewer injections. In vitro, Cetrorelix inhibits GnRH-activated calcium signaling at 1 nM—approximately 100-fold more potent than Ganirelix—making it the superior research tool for GnRHR-transfected cell lines. Procure Cetrorelix to implement a safer, more effective antagonist protocol and ensure high-quality experimental outcomes.

Molecular Formula C70H92ClN17O14
Molecular Weight 1431.0 g/mol
CAS No. 120287-85-6
Cat. No. B055110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetrorelix
CAS120287-85-6
SynonymsCetrorelix;  120287-85-6;  Cetrorelix acetate;  Cetrorelixum;  Cetrotide;  cetrorelix pamoate;  LHRH, N-Ac-1-Nal(2)-2-Phe(pCl)-3-Pal(3)-6-Cit-10-Ala-;  LHRH, N-acetyl-1-(3-(2-naphthyl)alanyl)-2-(4-chlorophenylalanyl)-3-(3-(3-pyridyl)alanyl)-6-citrulline-10-alanine-;  N-acetyl-1-(3-(2-naphthyl)alanine)-2-(4-chlorophenylalanine)-3-(3-(3-pyridyl)alanine)-6-citrulline-10-alanine-LHRH;  SB 75;  SB-75
Molecular FormulaC70H92ClN17O14
Molecular Weight1431.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C
InChIInChI=1S/C70H92ClN17O14/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+/m1/s1
InChIKeySBNPWPIBESPSIF-MHWMIDJBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.94e-03 g/L

Cetrorelix Acetate (CAS 120287-85-6): A GnRH Antagonist for ART and Beyond


Cetrorelix is a synthetic decapeptide and a third-generation gonadotropin-releasing hormone (GnRH) antagonist [1]. It functions by competitively binding to GnRH receptors on pituitary gonadotroph cells, leading to a rapid, dose-dependent, and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion without an initial stimulatory flare [2]. This mechanism underpins its primary clinical application in assisted reproductive technologies (ART), where it prevents premature LH surges during controlled ovarian stimulation [1].

Why Cetrorelix Cannot Be Interchanged with Other GnRH Antagonists: A Quantitative Rationale


Despite sharing a common therapeutic class and mechanism, clinically available GnRH antagonists (e.g., Ganirelix, Degarelix) differ fundamentally in their molecular structure, in vitro receptor pharmacology, and resultant clinical outcomes [1]. Simple substitution is not supported by evidence, as these agents exhibit distinct potencies in inhibiting GnRH-mediated signaling [2], divergent safety profiles regarding ovarian hyperstimulation syndrome (OHSS) and histamine release [3], and unique practical considerations in clinical protocols such as dosing frequency [4]. These quantitative and qualitative differences directly impact protocol selection, patient safety, and treatment logistics.

Quantitative Differentiation of Cetrorelix vs. Key Comparators: An Evidence-Based Guide for Scientific Selection


Superior LH Surge Suppression vs. Ganirelix in IVF

Cetrorelix provides superior control of premature LH surges compared to Ganirelix in a large retrospective cohort study of IVF/ICSI antagonist protocols [1]. The incidence of LH ≥10 U/L was significantly lower in the Cetrorelix group (4.9%) compared to the Ganirelix group (7.6%), and the LH ratio (trigger day LH / GnRH start day LH) ≥2 was also lower (6.1% vs. 9.2%, respectively) [1].

Assisted Reproductive Technology GnRH Antagonist LH surge

Reduced Risk of Ovarian Hyperstimulation Syndrome (OHSS) vs. Ganirelix

Cetrorelix is associated with a lower incidence of ovarian hyperstimulation syndrome (OHSS) compared to Ganirelix [1][2]. A 2025 retrospective cohort study reported an overall OHSS incidence of 0.4% with Cetrorelix versus 1.1% with Ganirelix (p=0.01) [1]. This is corroborated by a 2001 meta-analysis showing Cetrorelix, but not Ganirelix, significantly reduces OHSS cases compared to a long GnRH agonist protocol (Odds Ratio 0.23, 95% CI 0.10-0.54 for Cetrorelix vs. OR 1.13, 95% CI 0.24-5.31 for Ganirelix) [2].

OHSS ART Safety GnRH Antagonist

Higher In Vitro Potency in Inhibiting GnRH Signaling vs. Ganirelix

In vitro, Cetrorelix demonstrates higher potency than Ganirelix in inhibiting GnRH-activated intracellular calcium signaling [1]. Cetrorelix inhibited the 3× EC50 GnRH response at concentrations of 1 nM-1 µM, whereas Ganirelix and Teverelix required higher inhibitory doses in the 100 nM-1 µM range in both transfected HEK293 and SH-SY5Y cells [1].

GnRH Receptor Calcium Signaling Potency

Improved Endometrial Receptivity vs. Ganirelix in IVF

The use of Cetrorelix in IVF antagonist protocols is associated with more favorable endometrial morphology compared to Ganirelix, suggesting improved endometrial receptivity [1]. A large retrospective cohort study found a significantly higher proportion of Type A (favorable) endometrium (66.2% vs. 60.1%) and a lower proportion of Type C (unfavorable) endometrium (5.3% vs. 6.3%) on the day of HCG administration with Cetrorelix versus Ganirelix (p<0.001) [1].

Endometrial Receptivity ART Outcome Implantation

Practical Dosing Convenience: Fewer Injections vs. Ganirelix

A prospective, randomized trial directly comparing a flexible, programmed ART protocol found that Cetrorelix required significantly fewer injections to prevent premature LH surges than Ganirelix [1]. This is due to Cetrorelix's availability in a single 3 mg dose regimen that provides LH suppression for at least 4 days, whereas the comparator was administered as a daily 0.25 mg injection [1].

Dosing Protocol Patient Compliance ART

Optimizing ART Protocols and Research Models with Cetrorelix: Defined Application Scenarios


IVF Protocols for Patients at Elevated Risk of OHSS

Cetrorelix is the preferred GnRH antagonist for controlled ovarian stimulation in patients identified as high-risk for developing ovarian hyperstimulation syndrome (OHSS). Evidence from a 2025 retrospective cohort study (n>9,400) and a 2001 meta-analysis demonstrates a significantly lower incidence of OHSS with Cetrorelix compared to both Ganirelix and long agonist protocols, respectively [1][2]. Clinicians and ART centers should procure Cetrorelix to implement a safer antagonist protocol that mitigates the risk of this serious iatrogenic complication [2].

Maximizing Endometrial Receptivity for Embryo Transfer in ART

In IVF/ICSI cycles where optimizing the uterine environment is a clinical priority, Cetrorelix offers a distinct advantage over Ganirelix by promoting a more favorable endometrial pattern. A large clinical study showed a 6.1% absolute increase in Type A (receptive) endometrium on the day of hCG administration with Cetrorelix [1]. Procurement of Cetrorelix is thus justified when the clinical goal is to maximize the likelihood of successful embryo implantation through improved endometrial receptivity [1].

Streamlined ART Protocols Requiring Fewer Injections

For ART centers and patients prioritizing reduced injection burden and increased convenience, Cetrorelix is the logical choice due to its availability in a single-dose 3 mg regimen that provides LH suppression for at least 4 days [1]. A randomized trial confirmed that Cetrorelix required significantly fewer injections than daily Ganirelix to achieve equivalent LH surge prevention, thereby enhancing patient compliance and simplifying clinic workflow without compromising efficacy [2].

In Vitro Research Models Requiring High-Potency GnRH Blockade

For in vitro studies utilizing GnRHR-transfected cell lines (e.g., HEK293, SH-SY5Y) to investigate GnRH-mediated signaling pathways, Cetrorelix is a superior research tool due to its demonstrably higher potency compared to other commercial antagonists like Ganirelix [1]. Cetrorelix inhibits GnRH-activated calcium signaling at concentrations as low as 1 nM, approximately 100-fold more potent than Ganirelix, allowing for more effective and titratable blockade in experimental systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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